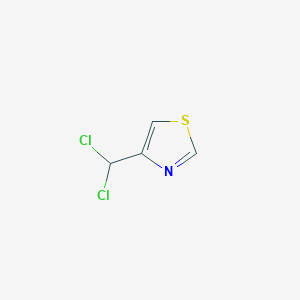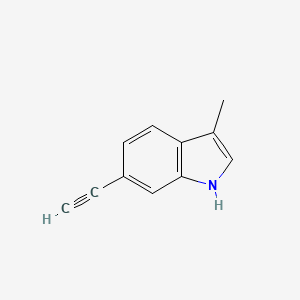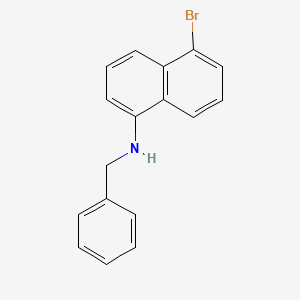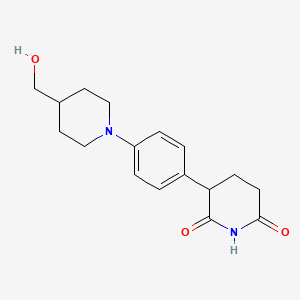
4-(Dichloromethyl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dichloromethyl)-1,3-thiazole is an organic compound belonging to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is notable for its dichloromethyl group attached to the thiazole ring, which imparts unique chemical properties and reactivity. Thiazoles are widely studied due to their presence in various biologically active molecules and their applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dichloromethyl)-1,3-thiazole typically involves the reaction of thiazole derivatives with dichloromethylating agents. One common method is the reaction of thiazole with dichloromethyl methyl ether in the presence of a Lewis acid catalyst such as titanium tetrachloride (TiCl4). The reaction is carried out under controlled conditions, often at low temperatures, to ensure high yield and selectivity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality and minimizes by-products .
Chemical Reactions Analysis
Types of Reactions: 4-(Dichloromethyl)-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The dichloromethyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the dichloromethyl group can yield thiazole derivatives with different functional groups.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products:
Scientific Research Applications
4-(Dichloromethyl)-1,3-thiazole has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives, which are studied for their unique chemical properties and reactivity.
Biology: Thiazole derivatives are explored for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine: The compound is investigated for its potential therapeutic applications, including its role in drug development for various diseases.
Mechanism of Action
The mechanism of action of 4-(Dichloromethyl)-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in studying cellular processes and developing therapeutic agents .
Comparison with Similar Compounds
- 4-(Chloromethyl)-1,3-thiazole
- 4-(Bromomethyl)-1,3-thiazole
- 4-(Methyl)-1,3-thiazole
Comparison: 4-(Dichloromethyl)-1,3-thiazole is unique due to the presence of two chlorine atoms in the dichloromethyl group, which enhances its reactivity and potential for forming covalent bonds with biological targets. This distinguishes it from other similar compounds, such as 4-(Chloromethyl)-1,3-thiazole, which has only one chlorine atom and exhibits different reactivity and biological activity .
Properties
CAS No. |
3364-79-2 |
|---|---|
Molecular Formula |
C4H3Cl2NS |
Molecular Weight |
168.04 g/mol |
IUPAC Name |
4-(dichloromethyl)-1,3-thiazole |
InChI |
InChI=1S/C4H3Cl2NS/c5-4(6)3-1-8-2-7-3/h1-2,4H |
InChI Key |
BKYQMLQAHYKEPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CS1)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Amino-3-[4-(1-imidazolyl)phenyl]isoxazole](/img/structure/B13689532.png)

![cis-4-[(3-Fluoro-3-methylazetidin-1-yl)methyl]cyclohexanamine](/img/structure/B13689558.png)










